
3-(Cyclobutylmethyl)isothiazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclobutylmethyl)isothiazole-4-carbaldehyde is a chemical compound with the molecular formula C9H11NOS and a molecular weight of 181.25474 g/mol It belongs to the class of isothiazoles, which are five-membered heterocycles containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylmethyl)isothiazole-4-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethylamine with a suitable isothiazole derivative, followed by oxidation to introduce the aldehyde group at the 4-position . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclobutylmethyl)isothiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The isothiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens and organometallic compounds are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isothiazole derivatives.
Scientific Research Applications
3-(Cyclobutylmethyl)isothiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclobutylmethyl)isothiazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethyl)isothiazole-4-carbaldehyde
- 3-(Cyclopentylmethyl)isothiazole-4-carbaldehyde
- 3-(Cyclohexylmethyl)isothiazole-4-carbaldehyde
Uniqueness
3-(Cyclobutylmethyl)isothiazole-4-carbaldehyde is unique due to its cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest for further research .
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
3-(cyclobutylmethyl)-1,2-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C9H11NOS/c11-5-8-6-12-10-9(8)4-7-2-1-3-7/h5-7H,1-4H2 |
InChI Key |
OVIGNIQDRYNUJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC2=NSC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


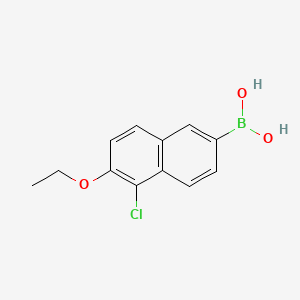
![sodium,(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14779303.png)
![[2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone](/img/structure/B14779304.png)

![5,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14779322.png)

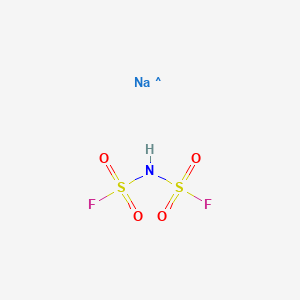
![N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide](/img/structure/B14779348.png)
![4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid;hydrochloride](/img/structure/B14779352.png)
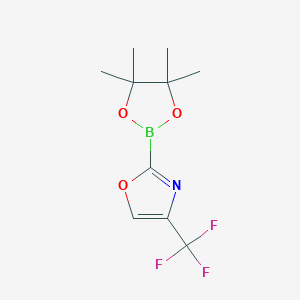
![tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate](/img/structure/B14779359.png)
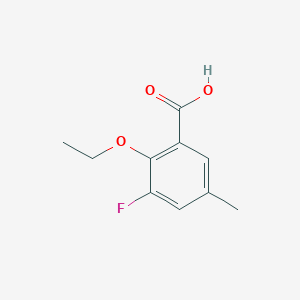
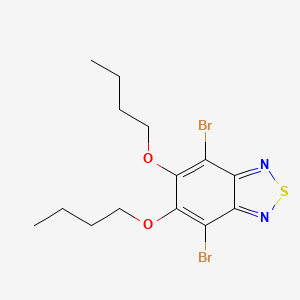
![4-Bromo-4'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B14779385.png)
